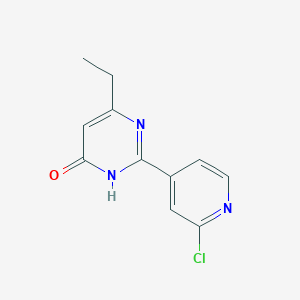
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-chloropyridine derivatives with ethyl-substituted pyrimidine precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine and pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Halogen substitution reactions can occur at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridin-4-yl)methanol: A related compound with similar structural features but different functional groups.
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: Another compound with a pyridine ring but different core structure.
Uniqueness
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is unique due to its combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine (DHPM) family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry based on recent research findings.
Chemical Structure
The molecular formula for this compound is C12H12ClN3O, with a molecular weight of approximately 253.69 g/mol. Its structure includes a chloropyridine moiety and an ethyl group, which are critical for its biological activity.
Synthesis
The synthesis of DHPMs typically involves the Biginelli reaction , a one-pot multi-component reaction that combines an aromatic aldehyde, β-ketoesters, and urea. This method is efficient and allows for the modification of substituents to enhance biological properties .
Biological Activities
Research indicates that DHPMs exhibit a wide range of biological activities:
-
Anticancer Activity :
- A study demonstrated that DHPM derivatives possess significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioma) cells. The introduction of electron-withdrawing groups in specific positions enhances their anticancer potency .
- In vitro studies showed that compounds with specific structural modifications exhibited IC50 values as low as 33.2 μM against MCF-7 cells .
- Antiviral Properties :
- Anti-inflammatory Effects :
- Antibacterial and Antifungal Activities :
- Calcium Channel Blocking Activity :
Structure-Activity Relationship (SAR)
The biological activity of DHPMs is closely linked to their structural features:
- Electron Donating/Withdrawing Groups : The nature of substituents at the R1 and R3 positions significantly affects cytotoxicity and selectivity towards cancer cell lines.
- Hydrophobicity : A higher partition coefficient (Log P) correlates with increased cellular uptake and activity against tumor cells .
Case Studies
- Cytotoxicity Evaluation : A comprehensive study evaluated the cytotoxicity of various DHPM derivatives against several cancer cell lines. The results indicated that compounds with low electron-withdrawing groups demonstrated enhanced activity against glioma cells .
- Antiviral Screening : Another study focused on the antiviral potential of modified DHPMs against HIV, revealing promising results that warrant further investigation into their mechanisms of action .
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChI Key |
SKRMXIZHRLRCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















